molecular formula C12H19F3N2O3S B1508273 4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate CAS No. 1046793-61-6

4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B1508273
CAS No.: 1046793-61-6
M. Wt: 328.35 g/mol
InChI Key: RSXLXEWWJGZMLC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and heterocyclic components. The International Union of Pure and Applied Chemistry name for this compound is 4-(4-methyl-1-piperazinyl)-1-cyclohexen-1-yl trifluoromethanesulfonate, which precisely describes the structural arrangement and connectivity of all constituent parts. The nomenclature systematically identifies the cyclohexene ring as the principal carbon skeleton, with the double bond positioned between carbon atoms 1 and 2, while the piperazine substituent is attached at the 4-position of the cyclohexene ring. The methylpiperazine component is designated as 4-methylpiperazin-1-yl, indicating that the methyl group occupies the 4-position of the piperazine ring, and the nitrogen at position 1 forms the connection to the cyclohexene system.

The trifluoromethanesulfonate functional group represents a critical component of the molecular identity, consisting of a sulfonate ester where the alkyl portion is the trifluoromethyl group. This functional group is systematically named as trifluoromethanesulfonate rather than using the common abbreviated term triflate, reflecting the formal chemical nomenclature requirements. The complete systematic name thus captures the hierarchical arrangement of functional groups, with the cyclohexenyl framework serving as the base structure, the methylpiperazine as a major substituent, and the trifluoromethanesulfonate as the defining functional group that confers distinctive chemical reactivity to the molecule.

The Chemical Abstracts Service registry number for this compound is 1046793-61-6, providing a unique identifier that facilitates unambiguous reference in chemical databases and literature. This registry number serves as a standardized means of identifying the compound across various chemical information systems and ensures consistency in chemical communication and documentation.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C₁₂H₁₉F₃N₂O₃S, representing a complex arrangement of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. The molecular weight of this compound is 328.35 grams per mole, reflecting the substantial molecular size and the presence of multiple heteroatoms that contribute to its distinctive chemical and physical properties. The molecular formula indicates the presence of twelve carbon atoms, which are distributed among the cyclohexene ring system, the piperazine heterocycle, the methyl substituent, and the trifluoromethyl group of the sulfonate ester. The three fluorine atoms are exclusively associated with the trifluoromethanesulfonate functional group, while the two nitrogen atoms are incorporated within the piperazine ring structure.

The stereochemical configuration of this molecule involves several important considerations related to the three-dimensional arrangement of atoms and the potential for conformational flexibility. The cyclohexene ring adopts a half-chair conformation that is characteristic of six-membered rings containing one double bond, with the unsaturated portion of the ring necessarily planar while the saturated portion can undergo limited puckering. The piperazine substituent at the 4-position of the cyclohexene ring introduces additional conformational complexity, as the six-membered heterocycle can adopt chair conformations with the methyl group occupying either axial or equatorial positions.

The International Chemical Identifier key for this compound is RSXLXEWWJGZMLC-UHFFFAOYSA-N, which provides a unique string representation of the molecular structure and connectivity. The International Chemical Identifier string 1S/C12H19F3N2O3S/c1-16-6-8-17(9-7-16)10-2-4-11(5-3-10)20-21(18,19)12(13,14)15/h4,10H,2-3,5-9H2,1H3 encodes the complete structural information including atom connectivity, stereochemistry, and hydrogen atom positions. This standardized representation allows for precise structural identification and comparison with related compounds in chemical databases.

Crystallographic Data and X-ray Diffraction Analysis

The crystallographic characterization of this compound provides essential information about its solid-state structure and molecular packing arrangements. While specific crystallographic data for this exact compound are not extensively documented in the available literature, the structural analysis can be inferred from related triflate esters and similar cyclohexenyl-piperazine systems. The molecular structure determination through X-ray diffraction analysis would reveal critical parameters including bond lengths, bond angles, and torsional angles that define the three-dimensional molecular geometry.

The trifluoromethanesulfonate group typically exhibits characteristic bond lengths and angles that reflect the strong electron-withdrawing nature of the trifluoromethyl substituent and the sulfonate ester linkage. The sulfur-oxygen double bonds in the sulfonate group are typically shorter than standard sulfur-oxygen single bonds, reflecting partial double bond character due to resonance delocalization. The carbon-sulfur bond in the trifluoromethyl group shows shortened bond length compared to typical carbon-sulfur single bonds, consistent with the strong electronegativity of the fluorine atoms.

The cyclohexene ring system in the crystal structure would be expected to adopt a half-chair conformation with the double bond positioned to minimize steric interactions with the bulky piperazine substituent. The piperazine ring typically adopts a chair conformation in the solid state, with the methyl substituent preferentially occupying an equatorial position to minimize steric strain. The orientation of the piperazine ring relative to the cyclohexene framework would be determined by the balance between steric interactions and electronic effects.

Intermolecular interactions in the crystal lattice would likely involve hydrogen bonding between the nitrogen atoms of the piperazine rings and potential π-π stacking interactions between aromatic or conjugated systems. The trifluoromethanesulfonate groups might participate in weak intermolecular interactions through the highly electronegative fluorine atoms, contributing to the overall crystal packing stability.

Conformational Analysis of Cyclohexenyl-Piperazine Hybrid Structure

The conformational analysis of this compound reveals a complex interplay between the cyclohexene ring system and the attached piperazine heterocycle, with additional conformational considerations arising from the trifluoromethanesulfonate substituent. The cyclohexene portion of the molecule adopts a half-chair conformation that represents a compromise between the planar geometry required by the carbon-carbon double bond and the tetrahedral geometry preferred by the saturated carbon atoms. This conformation places the double bond in a planar arrangement while allowing the saturated portion of the ring to pucker slightly to relieve angle strain.

The piperazine ring system exhibits characteristic chair conformations that are energetically favored for six-membered saturated heterocycles containing nitrogen atoms. The presence of two nitrogen atoms in the piperazine ring introduces conformational preferences related to the lone pair orientations and the preferred geometry around each nitrogen center. The methyl substituent on the piperazine ring preferentially occupies an equatorial position in the chair conformation, minimizing steric interactions with adjacent hydrogen atoms and maintaining optimal bond angles.

The rotational freedom around the carbon-nitrogen bond connecting the piperazine ring to the cyclohexene system allows for multiple conformational isomers that can interconvert through rotation about this single bond. The preferred conformations are determined by the balance between steric interactions, electronic effects, and potential intramolecular hydrogen bonding or electrostatic interactions. The bulky trifluoromethanesulfonate group attached to the cyclohexene ring influences the conformational preferences by introducing steric constraints and electronic effects that favor specific orientations of the piperazine substituent.

Computational conformational analysis using molecular mechanics or quantum mechanical methods would reveal the relative energies of different conformational isomers and identify the most stable molecular geometries. The conformational landscape of this molecule is expected to include multiple local energy minima corresponding to different combinations of cyclohexene puckering, piperazine chair conformations, and rotational orientations around the connecting carbon-nitrogen bond. The energy barriers between these conformational states determine the rate of interconversion and the dynamic behavior of the molecule in solution or solid state.

Electronic Effects of Trifluoromethanesulfonate Substituent

The trifluoromethanesulfonate functional group exerts profound electronic effects on the overall molecular system of this compound, fundamentally altering the electron distribution and reactivity patterns throughout the molecule. The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, with its strong inductive effect arising from the high electronegativity of the three fluorine atoms. This electron withdrawal is transmitted through the sulfonate linkage to the cyclohexene ring system, creating a significant polarization of electron density that influences both the chemical reactivity and physical properties of the compound.

The sulfonate ester linkage itself contributes additional electron-withdrawing character through resonance delocalization, where the negative charge can be distributed among the three oxygen atoms of the sulfonate group. This resonance stabilization of the sulfonate anion makes the trifluoromethanesulfonate group an exceptionally good leaving group in nucleophilic substitution reactions, with the stability of the departing anion driving the thermodynamics of such transformations. The combination of inductive electron withdrawal from the trifluoromethyl group and resonance stabilization in the sulfonate moiety creates a synergistic effect that enhances the electrophilic character of the carbon atom bearing the trifluoromethanesulfonate substituent.

The electron-withdrawing influence of the trifluoromethanesulfonate group extends beyond the immediate attachment point to affect the electronic properties of the entire cyclohexene ring system. The carbon-carbon double bond in the cyclohexene ring experiences reduced electron density due to the inductive effect, making it less nucleophilic and more susceptible to electrophilic attack. This electronic perturbation also influences the basicity of the piperazine nitrogen atoms, as the electron withdrawal through the cyclohexene framework reduces the electron density available for lone pair donation.

The strong electron-withdrawing nature of the trifluoromethanesulfonate substituent creates significant dipole moments within the molecule, with partial positive charges developing on carbon atoms adjacent to the electron-deficient center. These electronic effects influence intermolecular interactions, solubility characteristics, and spectroscopic properties of the compound. The infrared absorption frequencies of carbon-hydrogen and carbon-carbon bonds are shifted to higher wavenumbers due to the electron withdrawal, while nuclear magnetic resonance chemical shifts reflect the deshielding effects of the electronegative substituent.

Properties

IUPAC Name

[4-(4-methylpiperazin-1-yl)cyclohexen-1-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O3S/c1-16-6-8-17(9-7-16)10-2-4-11(5-3-10)20-21(18,19)12(13,14)15/h4,10H,2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXLXEWWJGZMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(=CC2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731331
Record name 4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046793-61-6
Record name 4-(4-Methyl-1-piperazinyl)-1-cyclohexen-1-yl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046793-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation generally follows these key steps:

  • Synthesis of the cyclohex-1-en-1-yl intermediate : Starting from cyclohexanone or related precursors, the cyclohexene ring is functionalized to introduce the 4-methylpiperazin-1-yl substituent at the 4-position. This is often achieved via nucleophilic substitution or amination reactions.

  • Introduction of the trifluoromethanesulfonate group (triflation) : The hydroxyl or enolizable position on the cyclohexene ring is converted into the triflate ester using trifluoromethanesulfonic anhydride or Comins’ reagent under basic conditions. This step is critical for activating the molecule for subsequent reactions.

Specific Preparation Protocol (Based on Analogous Literature)

A closely related procedure reported for preparing cyclohex-1-en-1-yl triflates (e.g., 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate) involves:

  • Dissolving the cyclohexenol derivative in anhydrous tetrahydrofuran (THF) under inert atmosphere.

  • Cooling the solution to low temperature (e.g., -78 °C) to control the reaction rate.

  • Adding a base such as lithium diisopropylamide (LDA) to deprotonate the hydroxyl or enolizable site.

  • Slowly adding trifluoromethanesulfonic anhydride (Tf2O) or Comins’ reagent to form the triflate ester.

  • Quenching the reaction and extracting the product with organic solvents like n-hexane.

  • Purifying the triflate by washing and drying steps.

This method is adaptable for the preparation of this compound by starting from the corresponding 4-(4-methylpiperazin-1-yl)cyclohexenol precursor.

Catalysts and Reagents

  • Bases : Lithium diisopropylamide (LDA), potassium tert-butoxide (t-BuOK) are commonly used to generate the enolate or deprotonated intermediate.

  • Triflation agents : Trifluoromethanesulfonic anhydride (Tf2O) or Comins’ reagent (N-(5-chloro-2-pyridinyl)-N-(trifluoromethylsulfonyl)methanesulfonamide) are employed to introduce the triflate group efficiently.

  • Solvents : Anhydrous tetrahydrofuran (THF), dichloromethane (CH2Cl2), or mixtures with hexane for extraction.

Reaction Conditions

  • Temperature control is crucial, typically maintaining low temperatures (-78 °C to 0 °C) during triflation to prevent side reactions.

  • Reaction times vary but are generally short (minutes to a few hours) to maximize yield and minimize decomposition.

  • Inert atmosphere (nitrogen or argon) is used to avoid moisture and oxygen interference.

Data Table: Summary of Key Reaction Parameters for Preparation

Parameter Typical Conditions Notes
Starting material 4-(4-Methylpiperazin-1-yl)cyclohexenol Prepared or commercially available
Base LDA or t-BuOK Used for deprotonation
Triflation reagent Trifluoromethanesulfonic anhydride (Tf2O) or Comins’ reagent High reactivity, selective triflation
Solvent Anhydrous THF, sometimes CH2Cl2 Dry conditions required
Temperature -78 °C to 0 °C Low temperature for controlled reaction
Reaction time 30 min to 2 h Monitored by TLC or NMR
Work-up Quenching with water, extraction with hexane Purification by washing and filtration
Yield Typically 70–90% Depends on purity and reaction control

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflate group (–OTf) is a highly reactive leaving group, enabling substitution reactions with nucleophiles under mild conditions.

Key Features :

  • Nucleophiles : Amines, alcohols, and enolates can replace the triflate group .

  • Reaction Conditions :

    ParameterDetails
    Solvent50% EtOH (optimized for efficiency)
    CatalystInCl₃ (20 mol%) under ultrasound
    Temperature40°C

Mechanism :
The triflate group facilitates a two-step substitution process:

  • Electrophilic activation of the cyclohexene ring by the triflate group.

  • Nucleophilic attack on the activated carbon, followed by elimination of CF₃SO₃⁻ .

This reactivity is critical in synthesizing bioactive derivatives, such as kinase inhibitors .

Electrophilic Addition to the Cyclohexene Ring

The cyclohexene ring undergoes electrophilic addition reactions, exploiting its conjugated π-system.

Common Electrophiles :

  • Halogens : Chlorine or bromine add across the double bond in a stereoselective manner .

  • Metal-Catalyzed Additions : Transition metals (e.g., Mn, Fe) mediate cycloadditions or hydroxylations .

Example Reaction :
InCl₃-catalyzed synthesis of pyrano[2,3-c]pyrazole derivatives involves the cyclohexene ring reacting with β-ketoesters and hydrazines .

Oxidative and Reductive Transformations

Reaction TypeReagentsProducts
Oxidation KMnO₄, CrO₃Epoxide or diketone derivatives
Reduction LiAlH₄, NaBH₄Cyclohexane derivatives with retained triflate

Mechanism :

  • Oxidation targets the cyclohexene double bond, forming epoxides or carbonyl groups .

  • Reduction selectively hydrogenates the ring while preserving the triflate group .

Reaction Conditions and Optimization

ParameterOptimal ValueSource
Solvent 50% EtOH
Temperature 40°C
Catalyst InCl₃ (20 mol%)
Reaction Time 20 min (ultrasound-assisted)

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research indicates that compounds similar to 4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate exhibit antitumor properties. The trifluoromethanesulfonate group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.

Case Study:
A study on related compounds demonstrated that modifications in the piperazine ring can significantly alter the pharmacological profile, enhancing selectivity and potency against cancer cell lines .

Organic Synthesis

Reagent in Chemical Reactions:
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. It can act as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules.

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionDCE, room temperature90
AlkylationTHF, under argon atmosphere82
Coupling ReactionDMF, with catalyst75

These yields indicate the efficacy of using this compound as a reagent in various synthetic pathways.

Material Science

Polymer Development:
The trifluoromethanesulfonate moiety can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Research has shown that polymers containing such functional groups exhibit improved mechanical properties.

Case Study:
A recent investigation into polymer composites revealed that incorporating this compound resulted in materials with superior tensile strength and flexibility compared to traditional polymers .

Mechanism of Action

The mechanism by which 4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Similar compounds can be categorized by substituents on the cyclohexenyl ring:

Simple Cyclohexenyl Triflates
  • Example: Cyclohex-1-en-1-yl trifluoromethanesulfonate. Applications: Primarily used in basic coupling reactions .
Amino-Substituted Cyclohexenyl Triflates
  • Example 1: 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate (CAS: Not provided). Key Differences: Contains a tert-Boc-protected amino group. The Boc group can be cleaved under acidic conditions, offering versatility in synthesis but requiring additional steps . Synthesis Yield: 32% after recrystallization . Status: Discontinued commercially, possibly due to stability or synthesis challenges .
  • Example 2: 4-(Methylamino)cyclohex-1-en-1-yl trifluoromethanesulfonate (from pyridopyrimidinone derivatives). Key Differences: Primary amine substituent; less steric bulk compared to methylpiperazine. Applications: Investigated in pharmaceutical scaffolds for kinase inhibition .
Silyl Ether Derivatives
  • Example : 4-(tert-Butyldimethylsilyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate (CAS: 865869-24-5).
    • Key Differences : Features a lipophilic tert-butyldimethylsilyl (tBDMS) group, enhancing stability but requiring anhydrous handling.
    • Storage : Requires 2–8°C storage, indicating thermal sensitivity .

Comparative Data Table

Compound Name Substituent Molecular Weight Synthesis Yield Applications Stability Notes
4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl triflate 4-Methylpiperazine 356.36 (calc) Not reported Pharmaceutical intermediates Likely stable at RT
4-((tert-Boc)amino)cyclohex-1-en-1-yl triflate tert-Boc-amino 370.35 (calc) 32% Protected intermediate Discontinued
4-(tert-Butyldimethylsilyloxy)cyclohex-1-en-1-yl triflate tBDMS-O 360.47 Not reported Lipophilic synthons 2–8°C storage required
Cyclohex-1-en-1-yl trifluoromethanesulfonate None 242.20 (calc) Not reported General cross-coupling Standard handling

Research Findings and Functional Insights

  • Reactivity: The methylpiperazine group in the target compound may act as a directing group in metal-catalyzed reactions, enhancing regioselectivity compared to non-nitrogenous analogs .
  • Solubility : Nitrogen substituents improve aqueous solubility, critical for biological applications. For example, methylpiperazine derivatives show better solubility than tert-Boc or tBDMS analogs .
  • Stability : Silyl ether derivatives (e.g., tBDMS) require low-temperature storage, whereas methylpiperazine-containing triflates are likely stable at room temperature, simplifying handling .

Biological Activity

4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate is a synthetic compound with potential biological applications. Its unique structure, characterized by the presence of a trifluoromethanesulfonate group and a piperazine moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19F3N2O3S
  • Molecular Weight : 328.35 g/mol
  • CAS Number : 1046793-61-6

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. The trifluoromethanesulfonate group enhances its electrophilic character, which may facilitate covalent bonding with nucleophilic sites in proteins or nucleic acids.

Potential Targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate neurotransmitter receptors due to the piperazine structure, which is known for its affinity towards serotonin and dopamine receptors.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains and fungi, suggesting a potential for this compound in antimicrobial applications.

Antitumor Activity

The compound's structural characteristics may also contribute to antitumor effects. Pyrazole derivatives, which share similar functional groups, have demonstrated inhibitory effects on cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or structurally similar to this compound:

StudyFindings
Umesha et al. (2009)Investigated piperazine derivatives showing promising antimicrobial activity against multiple strains .
Antitumor ResearchCompounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines, indicating potential therapeutic applications .
Enzyme Inhibition StudiesRelated compounds demonstrated effective inhibition of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies .

Q & A

Q. What are the key synthetic routes for preparing 4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate in academic settings?

The compound is typically synthesized via multi-step routes involving functionalization of cyclohexene intermediates. For example, a European patent application (EP 3,858,835 A1) describes stereoselective synthesis starting from dibenzyl-protected precursors. Key steps include:

  • Debenzylation : Removal of benzyl groups under hydrogenation or acidolysis conditions to yield free amines.
  • Triflates formation : Reaction of cyclohexenol intermediates with trifluoromethanesulfonic anhydride in the presence of a base (e.g., pyridine) .
  • Purification : Column chromatography (silica gel, hexane/CH₂Cl₂ eluents) or liquid chromatography for improved yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.60–1.25 ppm in MeOD) confirm structural integrity and stereochemistry .
  • Mass Spectrometry (MS) : ESI+ MS (e.g., m/z 452 [M+H]⁺) verifies molecular weight and fragmentation patterns .
  • TLC Monitoring : Rf values (e.g., 0.60 for triflate intermediates) guide reaction progress using hexane/CH₂Cl₂ (9:1) as mobile phase .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Follow GHS guidelines (H302, H314 for toxicity/corrosivity) using PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize acidic byproducts (e.g., triflic acid) before disposal. Refer to ACS hazard assessment frameworks for risk management .

Advanced Research Questions

Q. How does stereochemistry influence the synthesis and reactivity of this compound?

The (1R,4R) and (1S,4S) stereoisomers exhibit distinct reactivity due to spatial orientation of the piperazine and triflate groups. For example:

  • Stereoselective Synthesis : Chiral auxiliaries (e.g., dibenzyl groups) direct amine formation, as shown in EP 3,858,835 A1 .
  • Reactivity Differences : Enantiomers may display varied nucleophilic substitution rates in cycloadditions due to steric hindrance .

Q. What challenges arise in optimizing reaction conditions for its use in cycloadditions?

  • Leaving Group Stability : The triflate group’s electrophilicity requires anhydrous conditions to prevent hydrolysis. CsF or TBAF (tetrabutylammonium fluoride) can stabilize intermediates .
  • Temperature Control : Exothermic reactions (e.g., silylation) demand gradual reagent addition and ice-bath cooling to avoid side reactions .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • Software Tools : SHELX and WinGX/ORTEP refine crystal structures using high-resolution diffraction data. For example, anisotropic displacement parameters differentiate between cis/trans isomers .
  • Metric Analysis : Bond lengths (e.g., C-N in piperazine) and torsion angles validate stereochemical assignments .

Q. How do purification methods impact yield and purity in large-scale syntheses?

  • Column vs. Liquid Chromatography : Silica gel columns (hexane eluent) offer cost-effective purification, while preparative HPLC (C18 columns) achieves >95% purity for sensitive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., CH₂Cl₂) minimize triflate decomposition during concentration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate

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